molecular formula C6H14ClNO B2997127 rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis CAS No. 1807901-58-1

rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis

Cat. No.: B2997127
CAS No.: 1807901-58-1
M. Wt: 151.63
InChI Key: RLNWNMHXJFSLNO-GEMLJDPKSA-N
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Description

rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis, is a cyclobutane derivative often studied for its potential in medicinal and pharmaceutical applications. With its unique chemical structure, the compound exhibits a range of chemical and biological properties that make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride typically involves the cyclization of a suitable precursor followed by amination and methoxymethylation. This process usually employs specific catalysts and solvents to ensure the desired stereochemistry and high yield.

  • Cyclization: : A suitable precursor undergoes cyclization under controlled conditions, using a Lewis acid catalyst like aluminum chloride.

  • Amination: : The resulting cyclobutane intermediate is then subjected to amination, typically using ammonia or an amine source.

  • Methoxymethylation: : Finally, the intermediate is treated with methoxymethyl chloride in the presence of a base like sodium hydroxide to achieve the desired product.

Industrial Production Methods

For large-scale production, continuous flow chemistry techniques are often employed to enhance efficiency and scalability. This involves automated systems that control reaction parameters precisely, thereby optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The methoxymethyl group can be substituted under appropriate conditions, such as using nucleophilic agents.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituting Agents: : Nucleophiles like halides or hydroxides.

Major Products

  • Oxidation: : Yields cyclobutanone derivatives.

  • Reduction: : Produces aminocyclobutane derivatives.

  • Substitution: : Results in varied functionalized cyclobutanes.

Scientific Research Applications

rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride is investigated for its potential in:

  • Chemistry: : As an intermediate in complex organic syntheses.

  • Biology: : Studying its interaction with biological molecules.

  • Medicine: : Potentially as a precursor in drug synthesis, particularly in neuropharmacology.

  • Industry: : Use as a building block for the synthesis of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action for this compound involves binding to specific molecular targets, leading to alterations in biological pathways. The methoxymethyl group and the amine functionality play crucial roles in its interaction with enzymes and receptors, modulating their activity and thus exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(hydroxymethyl)cyclobutan-1-amine hydrochloride

  • (1R,2S)-2-(aminomethyl)cyclobutan-1-amine hydrochloride

  • rac-(1R,2S)-2-(ethylamino)methylcyclobutan-1-amine hydrochloride

Uniqueness

rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride stands out due to its methoxymethyl group, which imparts unique steric and electronic properties. This differentiates it from other cyclobutane derivatives by influencing its reactivity and interaction with biological targets, making it a valuable compound in research.

Conclusion

rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis, is a fascinating compound with diverse applications in scientific research and industry. Its unique chemical structure and properties offer significant potential for advancements in chemistry, biology, and medicine. This makes it a critical subject of study in the quest for new and innovative solutions.

Properties

IUPAC Name

(1S,2R)-2-(methoxymethyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-4-5-2-3-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNWNMHXJFSLNO-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CC[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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